molecular formula C9H11F3N2S B1428028 3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine CAS No. 1249566-89-9

3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine

Cat. No. B1428028
M. Wt: 236.26 g/mol
InChI Key: IOUDERHQXUUISM-UHFFFAOYSA-N
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Description

“3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” is a compound that contains a piperidine ring, which is a saturated heterocyclic system . It also contains a trifluoromethyl group and a thiazole ring . This compound is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .


Synthesis Analysis

The synthesis of “3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” can be achieved through various methods. One of the common methods involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthesis of this compound can also involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The molecular structure of “3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a thiazole ring . The molecular formula of this compound is C6H10F3N .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Piperidine-based 1,3-thiazole derivatives have been synthesized, including those with antimicrobial and antitumor properties. For instance, 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones were investigated for their antitumoral activity, particularly against glioblastoma multiforme (da Silveira et al., 2017).

Anticancer Evaluation

  • Substituted 1,3-thiazoles have shown promising results in cancer research. Compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle displayed significant anticancer activity across various cancer cell lines (Turov, 2020).

Antimicrobial Properties

  • Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives has been explored for their potent antimicrobial properties. These compounds have shown marked potency as antimicrobial agents, particularly against bacterial and fungal strains (Venkatesan & Maruthavanan, 2011).

Antifungal and Antitumor Activities

  • Thiazole derivatives synthesized from piperidine have been evaluated for their antifungal and antitumor activities. Some compounds exhibited high activity against specific cancer cell lines and fungal strains (Insuasty et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “4-(Trifluoromethyl)piperidine hydrochloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for compounds like “3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” has been increasing steadily due to their wide-ranging potential applications in the development of agrochemical and pharmaceutical compounds . Future research may focus on exploring different synthetic methods for introducing trifluoromethyl groups within the structures of other molecules .

properties

IUPAC Name

2-piperidin-3-yl-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-2-1-3-13-4-6/h5-6,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUDERHQXUUISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=CS2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine
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